molecular formula C21H47NO3S B043596 Tetrapentylammonium methanesulfonate CAS No. 113369-05-4

Tetrapentylammonium methanesulfonate

Cat. No.: B043596
CAS No.: 113369-05-4
M. Wt: 393.7 g/mol
InChI Key: BRILRNUCXDTOGA-UHFFFAOYSA-M
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Description

Tetrapentylammonium methanesulfonate (TPAMS) is a quaternary ammonium salt comprising a tetrapentylammonium cation paired with a methanesulfonate anion. Structurally, the compound is characterized by four pentyl chains attached to a central nitrogen atom, forming a bulky cation that influences its physicochemical properties, such as solubility, thermal stability, and ionic conductivity. The methanesulfonate (CH₃SO₃⁻) anion, a weakly coordinating counterion, enhances its utility in applications requiring low nucleophilicity and high thermal stability, such as electrolytes in electrochemical devices or stabilizers for polyoxometalate complexes under extreme conditions .

TPAMS is typically synthesized via metathesis reactions between tetrapentylammonium halides and methanesulfonic acid salts. Its crystalline form, hygroscopic nature, and stability at elevated temperatures (up to 400 K) make it suitable for high-temperature material synthesis . However, detailed physicochemical data (e.g., exact melting point, solubility in common solvents) for TPAMS are sparse in the literature, necessitating extrapolation from structurally analogous compounds like tetrabutylammonium methanesulfonate (TBAMS) .

Properties

CAS No.

113369-05-4

Molecular Formula

C21H47NO3S

Molecular Weight

393.7 g/mol

IUPAC Name

methanesulfonate;tetrapentylazanium

InChI

InChI=1S/C20H44N.CH4O3S/c1-5-9-13-17-21(18-14-10-6-2,19-15-11-7-3)20-16-12-8-4;1-5(2,3)4/h5-20H2,1-4H3;1H3,(H,2,3,4)/q+1;/p-1

InChI Key

BRILRNUCXDTOGA-UHFFFAOYSA-M

SMILES

CCCCC[N+](CCCCC)(CCCCC)CCCCC.CS(=O)(=O)[O-]

Canonical SMILES

CCCCC[N+](CCCCC)(CCCCC)CCCCC.CS(=O)(=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Alkyl Chain Length

Quaternary ammonium salts vary in alkyl chain length, significantly affecting their properties:

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Applications
Tetramethylammonium chloride C₄H₁₂N⁺Cl⁻ 109.6 >300 (decomposes) Phase-transfer catalyst, surfactant
Tetrabutylammonium methanesulfonate C₁₆H₃₆N⁺CH₃SO₃⁻ 325.5 78–80 Electrolyte, organic synthesis
Tetrapentylammonium methanesulfonate C₂₀H₄₄N⁺CH₃SO₃⁻ ~396.6 (estimated) Not reported High-temperature material synthesis
  • Key Observations: Longer alkyl chains (e.g., pentyl vs. methyl) increase hydrophobicity, reducing water solubility but enhancing compatibility with nonpolar solvents . TPAMS’s bulky cation likely lowers ionic conductivity compared to shorter-chain analogs like TBAMS but improves stability in high-temperature environments .

Counterion Effects

The counterion’s identity critically influences reactivity and stability:

Compound Counterion Key Properties Applications
Tetrapentylammonium chloride Cl⁻ High nucleophilicity, hygroscopic Crystal engineering, surfactants
TPAMS CH₃SO₃⁻ Low nucleophilicity, thermal stability High-pressure/high-temperature materials
Tetrabutylammonium triflate CF₃SO₃⁻ Strongly oxidizing, high solubility Electrochemical studies, catalysis
  • Key Observations :
    • Methanesulfonate’s weak coordination makes TPAMS preferable in reactions requiring inert ionic media, unlike chloride salts, which may participate in redox processes .
    • Triflate (CF₃SO₃⁻) salts exhibit higher solubility in polar aprotic solvents compared to methanesulfonate derivatives .

Thermal and Chemical Stability

  • TPAMS : Demonstrates stability up to 400 K, forming bronze-type materials under high pressure (8 GPa), a behavior shared by other polyoxometalate salts .
  • TBAMS : Stable at 2–8°C storage but decomposes above 150°C, limiting high-temperature applications .
  • Tetramethylammonium nitrate : Highly hygroscopic and thermally unstable, decomposing explosively above 200°C .

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